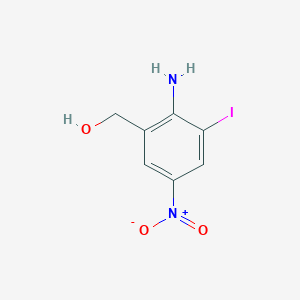
(2-Amino-3-iodo-5-nitrophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-3-iodo-5-nitrophenyl)methanol is an organic compound with the molecular formula C7H7IN2O3 It is characterized by the presence of amino, iodo, and nitro functional groups attached to a benzene ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-3-iodo-5-nitrophenyl)methanol typically involves a multi-step process. One common method includes the nitration of 2-iodoaniline to introduce the nitro group, followed by reduction to form the amino group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products:
Oxidation: Formation of 2-amino-3-iodo-5-nitrobenzaldehyde or 2-amino-3-iodo-5-nitrobenzoic acid.
Reduction: Formation of 2,3-diamino-5-nitrophenylmethanol.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Amino-3-iodo-5-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Amino-3-iodo-5-nitrophenyl)methanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with biological macromolecules, influencing their function .
Comparison with Similar Compounds
2-Amino-5-nitrobenzyl alcohol: Similar structure but lacks the iodo group.
2-Amino-5-nitrobenzenemethanol: Another similar compound with slight structural variations.
Uniqueness: The presence of the iodo group in (2-Amino-3-iodo-5-nitrophenyl)methanol makes it unique, as it can participate in specific halogen bonding interactions and undergo unique substitution reactions compared to its analogs .
Properties
Molecular Formula |
C7H7IN2O3 |
|---|---|
Molecular Weight |
294.05 g/mol |
IUPAC Name |
(2-amino-3-iodo-5-nitrophenyl)methanol |
InChI |
InChI=1S/C7H7IN2O3/c8-6-2-5(10(12)13)1-4(3-11)7(6)9/h1-2,11H,3,9H2 |
InChI Key |
WRWDDJDGCUEODC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CO)N)I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13087709.png)
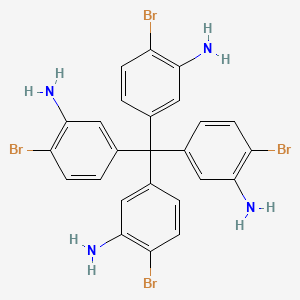

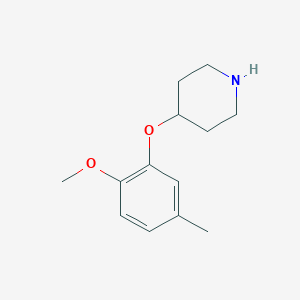
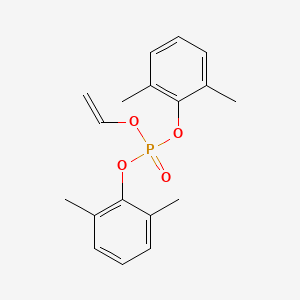

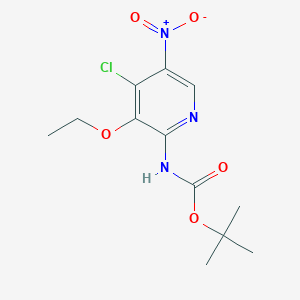
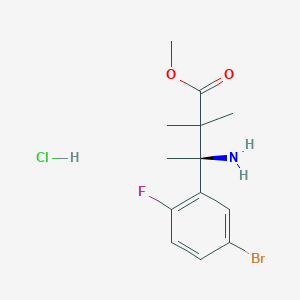
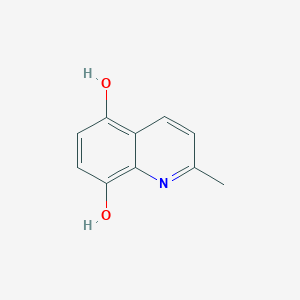

![1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13087779.png)
![1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13087791.png)
![tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13087794.png)

